molecular formula C11H12N2O B1368340 N-(2-furanylmethyl)-1,2-benzenediamine

N-(2-furanylmethyl)-1,2-benzenediamine

Cat. No. B1368340
M. Wt: 188.23 g/mol
InChI Key: BVNSOWGILSPIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furanylmethyl)-1,2-benzenediamine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-furanylmethyl)-1,2-benzenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furanylmethyl)-1,2-benzenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-N-(furan-2-ylmethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H12N2O/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8,12H2

InChI Key

BVNSOWGILSPIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCC2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 5.3 parts of cyanogen bromide, 106. parts of anhydrous sodium carbonate and 45 parts of tetrahydrofuran was added dropwise a solution of 18.35 parts of N-[1-(2-aminoethyl)-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine in tetrahydrofuran at a temperature between -10° C. and -20° C. Upon completion, stirring was continued for 2 hours at -10° C. After heating to 0° C., the whole was filtered and the filtrate was evaporated, yielding 19 parts (100%) of [2[4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinyl]ethyl]cyanimide as a residue (187).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
18.35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(2-aminoethyl)-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.